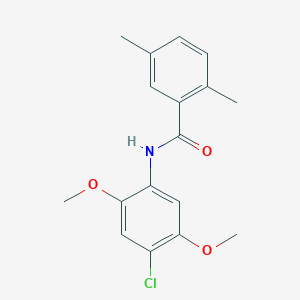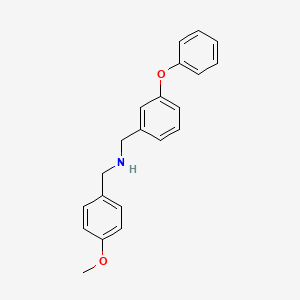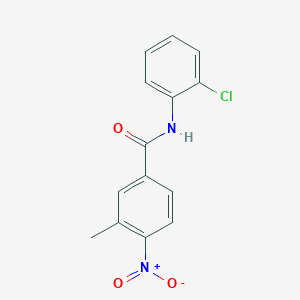
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It belongs to the class of compounds known as benzamides and is being studied extensively for its mechanism of action and potential therapeutic benefits. In
作用机制
The mechanism of action of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves the inhibition of several signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the PI3K/AKT/mTOR pathway, which is a key pathway involved in regulating cell growth and survival. It has also been shown to inhibit the BTK pathway, which is important for the survival of B-cell lymphomas. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the NF-κB pathway, which is involved in regulating inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. The compound has also been shown to inhibit cell proliferation and migration, which are important processes involved in cancer cell growth and metastasis. In addition, N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been shown to have anti-inflammatory effects, which may be important for the treatment of certain types of cancer.
实验室实验的优点和局限性
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, which makes it ideal for in vitro and in vivo studies. The compound has also shown high potency and selectivity for its target pathways, which is important for the development of effective cancer drugs. However, there are also limitations to the use of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. In addition, the compound has not yet been studied extensively in clinical trials, which limits our understanding of its safety and efficacy in humans.
未来方向
There are several future directions for the study of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. One direction is to study the compound in combination with other cancer drugs, to determine if it has synergistic effects that can enhance the efficacy of these drugs. Another direction is to study the compound in clinical trials, to determine its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosing and administration of the compound, and to determine its potential use in the treatment of specific types of cancer. Finally, studies are needed to determine the long-term effects of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide on normal cells and tissues, to ensure that it is safe for use as a cancer drug.
合成方法
The synthesis method of N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide involves several steps. The first step involves the preparation of 2-chloro-3-methyl-4-nitroaniline, which is then reacted with acetic anhydride to form N-acetyl-2-chloro-3-methyl-4-nitroaniline. This compound is then reacted with sodium hydroxide and benzoyl chloride to form N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide. The synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also demonstrated synergistic effects with other cancer drugs. The compound has been studied in preclinical models of lymphoma, leukemia, and solid tumors, and has shown promising results in all of these models.
属性
IUPAC Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-8-10(6-7-13(9)17(19)20)14(18)16-12-5-3-2-4-11(12)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOMLXFUELLNPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3-methyl-4-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(dimethylamino)phenyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5754694.png)
![3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5754705.png)
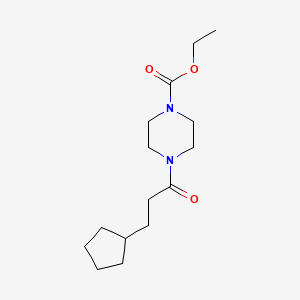
![methyl 2-{[(2-oxo-1,2-dihydro-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5754712.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![3-chloro-4-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5754723.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![4,5-dimethyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5754738.png)
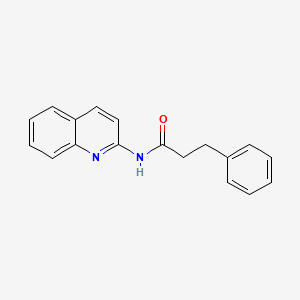
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5754755.png)
![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)

